1-(4-(Phenylsulfonyl)phenyl)ethanone
Overview
Description
1-(4-(Phenylsulfonyl)phenyl)ethanone is a compound characterized by the presence of a sulfone group attached to a phenyl ring, which is further connected to an ethanone moiety. This structure is pivotal for its reactivity and the variety of chemical reactions it can undergo.
Synthesis Analysis
The base-mediated synthesis of 1-aryl-4-(phenylsulfonyl)butan-1-ones from 1,2-bis(phenylsulfonyl)ethane and ketones is a notable method for preparing sulfones, including derivatives similar to 1-(4-(Phenylsulfonyl)phenyl)ethanone. This approach provides a straightforward pathway to sulfones using 1,2-bis(phenylsulfonyl)ethane as the sulfone source, highlighting the compound's synthetic accessibility and versatility (Xie et al., 2013).
Molecular Structure Analysis
The crystal structure analysis of related sulfone compounds reveals significant insights into their molecular geometry. For instance, 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone demonstrates a planar structure for the ethanone and fluorophenyl groups, with specific dihedral angles between phenyl rings. This structural rigidity and orientation play a crucial role in the compound's reactivity and interactions (Abdel‐Aziz et al., 2012).
Chemical Reactions and Properties
Electrochemical synthesis offers a regioselective pathway to 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, demonstrating the electrochemical reactivity of phenylsulfonyl-containing compounds under mild conditions. This methodology avoids the use of toxic reagents and highlights the compound's potential in sustainable chemistry practices (Sharafi-kolkeshvandi et al., 2016).
Physical Properties Analysis
Research on related sulfone compounds, such as poly(1,4-phenylenesulfone) and its oligomers, provides valuable information on the physical properties, including crystallinity and thermal stability. These studies underscore the importance of molecular structure in determining the physical characteristics of sulfone materials (Colquhoun et al., 2002).
Chemical Properties Analysis
The reactivity of sulfone compounds in cyclization reactions, as seen in the synthesis of heterocyclic compounds from 2-(2-chloro-4-nitrophenylsulfonyl)-1-(2-thienyl)ethanone, demonstrates the chemical versatility of the sulfone group in facilitating complex transformations (Fan et al., 1998).
Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis of Polyfunctional Pyridine Derivatives : 1-Phenyl-2-(phenylsulfonyl)ethanone is used in the synthesis of pyridine-2-(1H)-thiones, demonstrating its role in the preparation of sulfur-containing heterocycles, which have applications in medicinal chemistry (Abu-Shanab, 2006).
Antiviral Activity : N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, synthesized using 1-(4-(Phenylsulfonyl)phenyl)ethanone, have been identified as inhibitors of HIV-1 replication, highlighting its potential in antiviral drug development (Che et al., 2015).
Materials Science and Polymer Research
- Hyperbranched Polymers : The compound has been used in the synthesis of hyperbranched polymers with controlled degrees of branching. These polymers have applications in various fields including coatings, adhesives, and drug delivery systems (Segawa et al., 2010).
Crystallography and Structural Chemistry
- Molecular Structure Analysis : Studies on the crystal structure of 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone have provided insights into its molecular geometry, which is crucial for understanding its reactivity and interaction with other molecules (Abdel‐Aziz et al., 2012).
Miscellaneous Applications
- Photoremovable Protecting Group : It's been explored as a photoremovable protecting group for carboxylic acids, demonstrating its utility in photochemistry and synthetic methodologies (Atemnkeng et al., 2003).
- Antimicrobial Activity : Various derivatives of this compound have been studied for their antimicrobial properties, indicating its potential use in developing new antibacterial and antifungal agents (Kumar & Vijayakumar, 2017).
properties
IUPAC Name |
1-[4-(benzenesulfonyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-11(15)12-7-9-14(10-8-12)18(16,17)13-5-3-2-4-6-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFHDNIGKVTTLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983632 | |
Record name | 1-[4-(Benzenesulfonyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Phenylsulfonyl)phenyl)ethanone | |
CAS RN |
65085-83-8 | |
Record name | 65085-83-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[4-(Benzenesulfonyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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